molecular formula C5H8BrN3 B6221297 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine CAS No. 2763755-34-4

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine

Cat. No.: B6221297
CAS No.: 2763755-34-4
M. Wt: 190
InChI Key:
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Description

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine is a heterocyclic compound that belongs to the pyrazole family. This compound is characterized by the presence of a bromine atom at the 3-position and two methyl groups at the N and 1 positions of the pyrazole ring. It is an important intermediate in the synthesis of various biologically active molecules and has applications in medicinal chemistry and agrochemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine typically involves the bromination of N,1-dimethyl-1H-pyrazol-5-amine. One common method includes the use of bromine or N-bromosuccinimide (NBS) as the brominating agent. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform at room temperature. The reaction proceeds via electrophilic substitution at the 3-position of the pyrazole ring .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction conditions to ensure high yield and purity. The bromination reaction is monitored using techniques such as gas chromatography (GC) and high-performance liquid chromatography (HPLC) to ensure the desired product is obtained .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Substitution Reactions: Common reagents include sodium hydride (NaH), potassium tert-butoxide (KOtBu), and various nucleophiles. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

    Oxidation Reactions: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) are used under mild conditions.

    Reduction Reactions: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

Major Products Formed

    Substitution Reactions: Various substituted pyrazole derivatives depending on the nucleophile used.

    Oxidation Reactions: N-oxides of this compound.

    Reduction Reactions: Hydrogenated pyrazole derivatives.

Scientific Research Applications

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine depends on its specific application. In medicinal chemistry, it often acts as an enzyme inhibitor or receptor modulator. The bromine atom and the pyrazole ring play crucial roles in binding to the active site of enzymes or receptors, thereby inhibiting their activity. The compound can interact with various molecular targets, including kinases, proteases, and ion channels .

Comparison with Similar Compounds

Similar Compounds

  • 3-bromo-1H-pyrazol-5-amine
  • 3-bromo-1-methyl-1H-pyrazol-5-amine
  • 3-bromo-1,3-dimethyl-1H-pyrazol-5-amine

Uniqueness

3-bromo-N,1-dimethyl-1H-pyrazol-5-amine is unique due to the presence of both N-methyl and 1-methyl groups, which can influence its reactivity and binding properties. The dual methylation can enhance its lipophilicity and membrane permeability, making it a valuable intermediate in drug design and development .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine involves the reaction of 3-bromo-1H-pyrazole with N,N-dimethylformamide dimethyl acetal followed by reduction with sodium borohydride.", "Starting Materials": [ "3-bromo-1H-pyrazole", "N,N-dimethylformamide dimethyl acetal", "sodium borohydride", "methanol", "water" ], "Reaction": [ "To a solution of 3-bromo-1H-pyrazole in methanol, add N,N-dimethylformamide dimethyl acetal and stir at room temperature for 24 hours.", "Add water to the reaction mixture and extract with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure.", "Dissolve the resulting compound in methanol and add sodium borohydride.", "Stir the reaction mixture at room temperature for 24 hours.", "Quench the reaction with water and extract with dichloromethane.", "Dry the organic layer over anhydrous sodium sulfate and concentrate the solution under reduced pressure to obtain 3-bromo-N,1-dimethyl-1H-pyrazol-5-amine." ] }

CAS No.

2763755-34-4

Molecular Formula

C5H8BrN3

Molecular Weight

190

Purity

95

Origin of Product

United States

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